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Compound of Interest

Compound Name:
5-Aminomethyl-3-

methoxyisoxazole

Cat. No.: B3256749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Aminomethyl-3-methoxyisoxazole, a notable analogue of the primary inhibitory

neurotransmitter, gamma-aminobutyric acid (GABA).[1] Due to its structural similarity to GABA,

this compound is of significant interest in neuropharmacology as a GABA-A receptor agonist.[1]

[2] This document details expected spectroscopic data based on analysis of related

compounds, outlines general experimental protocols for obtaining such data, and illustrates the

compound's relevant biological signaling pathway.

Core Compound Information
Property Value

IUPAC Name (3-methoxy-1,2-oxazol-5-yl)methanamine

Synonyms 5-Aminomethyl-3-methoxyisoxazole, AMMI

CAS Number 2763-94-2

Molecular Formula C₅H₈N₂O₂

Molecular Weight 128.13 g/mol
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Predicted Spectroscopic Data
While specific experimental spectra for 5-Aminomethyl-3-methoxyisoxazole are not widely

published in publicly accessible literature, the following tables summarize the expected

quantitative data based on characteristic values for isoxazole derivatives and related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.1 - 6.3 s 1H H4 (isoxazole ring)

~4.0 - 4.2 s 2H
-CH₂-NH₂

(aminomethyl)

~3.9 - 4.1 s 3H -OCH₃ (methoxy)

~1.5 - 2.5 (broad) s 2H -NH₂ (amino)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm) Assignment

~170 - 172 C5 (isoxazole ring)

~162 - 164 C3 (isoxazole ring)

~98 - 100 C4 (isoxazole ring)

~57 - 59 -OCH₃ (methoxy)

~38 - 40 -CH₂-NH₂ (aminomethyl)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200 Medium N-H stretch Primary amine (-NH₂)

3000 - 2850 Medium C-H stretch -CH₃ and -CH₂

~1650 Medium N-H bend (scissoring) Primary amine (-NH₂)

1600 - 1550 Medium C=N stretch Isoxazole ring

1470 - 1420 Strong C=C stretch Isoxazole ring

1280 - 1200 Strong
C-O-C stretch

(asymmetric)
Methoxy group

1100 - 1000 Strong
C-O-C stretch

(symmetric)
Methoxy group

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z Ratio Ion Species

129.06 [M+H]⁺

151.04 [M+Na]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 5-
Aminomethyl-3-methoxyisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Aminomethyl-3-
methoxyisoxazole in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

standard 5 mm NMR tube. Ensure the sample is fully dissolved.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to approximately 12-15 ppm, centered around 6 ppm.

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30).

Set the spectral width to approximately 200-220 ppm.

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

Acquire several thousand scans to achieve a good signal-to-noise ratio due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction using appropriate NMR software.

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation:
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This is

the most common and straightforward method.

KBr Pellet (Alternative): Mix a small amount of the sample (1-2 mg) with approximately

100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and

press it into a transparent disk using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

Place the sample for analysis and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI)

source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Operate the ESI source in positive ion mode to detect protonated molecules ([M+H]⁺).

Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal

values for the compound.
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Acquire spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

Biological Activity and Signaling Pathway
5-Aminomethyl-3-methoxyisoxazole is an agonist of the GABA-A receptor, which is the

primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the central

nervous system.[1] The binding of an agonist like this compound to the GABA-A receptor

facilitates the opening of a chloride ion (Cl⁻) channel.[3] The subsequent influx of Cl⁻ into the

neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action

potential and thus reducing neuronal excitability.[3]
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Caption: GABA-A receptor signaling pathway with agonist action.

Experimental Workflow
The logical flow for the characterization of a novel compound like 5-Aminomethyl-3-
methoxyisoxazole involves synthesis followed by a series of spectroscopic analyses to

confirm its structure and purity, and finally, biological assays to determine its activity.
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Caption: General workflow for chemical synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into 5-
Aminomethyl-3-methoxyisoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3256749#spectroscopic-data-of-5-
aminomethyl-3-methoxyisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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